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An In-depth Examination of the Prolactin-Releasing Peptide Receptor and its Role in Cellular

Signaling

This technical guide provides a comprehensive overview of the G-protein coupled receptor 10

(GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), and its endogenous

ligands. Tailored for researchers, scientists, and drug development professionals, this

document delves into the receptor's pharmacology, signaling pathways, and the experimental

methodologies used for its characterization.

Introduction
GPR10 is a class A G-protein coupled receptor (GPCR) that was initially identified as an orphan

receptor.[1] Subsequent research de-orphanized it, identifying prolactin-releasing peptide

(PrRP) as its endogenous ligand.[2] PrRP exists in two main isoforms, a 31-amino acid peptide

(PrRP-31) and a shorter 20-amino acid version (PrRP-20), both of which are biologically active.

[3][4] While initially named for its ability to stimulate prolactin release from anterior pituitary

cells, the physiological roles of the GPR10/PrRP system are now understood to be more

diverse, encompassing the regulation of energy homeostasis, stress responses, and

cardiovascular function.[1][5][6] The receptor is expressed in various regions of the brain,

including the hypothalamus and brainstem, consistent with its multifaceted functions.[3]
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The endogenous ligands for GPR10 are the peptides PrRP-20 and PrRP-31, with forms

existing in both humans and rats. These peptides bind to GPR10 with high affinity, initiating

downstream signaling cascades. The binding affinities and functional potencies of these

ligands have been characterized through various in vitro assays, as summarized in the table

below.

Quantitative Data on Endogenous Ligand Interactions
with GPR10

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Assay Type Cell Line Parameter Value (nM) Reference

Human

PrRP-20

Radioligand

Binding

(Competition)

HEK293-

GPR10
Kᵢ 0.26 ± 0.07 [7]

Human

PrRP-31

Radioligand

Binding

(Competition)

HEK293-

GPR10
Kᵢ 1.03 ± 0.41 [7]

Rat PrRP-20

Radioligand

Binding

(Competition)

HEK293-

GPR10
Kᵢ 0.22 ± 0.06 [7]

Rat PrRP-31

Radioligand

Binding

(Competition)

HEK293-

GPR10
Kᵢ 0.33 ± 0.11 [7]

Human

PrRP-20

Calcium

Mobilization

HEK293-

GPR10
EC₅₀ 1.06 ± 0.22 [7]

Human

PrRP-31

Calcium

Mobilization

HEK293-

GPR10
EC₅₀ 1.54 ± 0.26 [7]

Rat PrRP-20
Calcium

Mobilization

HEK293-

GPR10
EC₅₀ 0.75 ± 0.06 [7]

Rat PrRP-31
Calcium

Mobilization

HEK293-

GPR10
EC₅₀ 1.56 ± 0.42 [7]

[¹²⁵I]-PrRP-20

Radioligand

Binding

(Saturation)

HEK293-

GPR10
K₋

0.026 ± 0.006

(High Affinity

Site)

[7]

[¹²⁵I]-PrRP-20

Radioligand

Binding

(Saturation)

HEK293-

GPR10
K₋

0.57 ± 0.14

(Low Affinity

Site)

[7]
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Activation of GPR10 by its endogenous ligands, PrRP-20 and PrRP-31, primarily initiates

signaling through the Gq alpha subunit of the heterotrimeric G-protein complex. However,

evidence also suggests potential coupling to Gi and other downstream pathways in a cell-type-

dependent manner.

Gq-Mediated Signaling
The predominant signaling pathway for GPR10 involves the activation of phospholipase C

(PLC) via the Gq protein. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase

C (PKC).[7]
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Caption: GPR10 Gq-mediated signaling pathway.

Other Potential Signaling Pathways
While Gq coupling is well-established, some studies suggest that GPR10 may also couple to

Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP

(cAMP) levels. However, other reports indicate no effect on cAMP levels.[7] Furthermore,

activation of GPR10 has been shown to induce the phosphorylation of downstream kinases

such as ERK (extracellular signal-regulated kinase), Akt (protein kinase B), and CREB (cAMP
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response element-binding protein), suggesting the involvement of additional complex signaling

networks.[4][8]
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Caption: Potential alternative GPR10 signaling pathways.

Experimental Protocols
The characterization of GPR10 and its ligands relies on a suite of in vitro pharmacological

assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of unlabeled ligands by measuring their

ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

Culture HEK293 cells stably expressing GPR10.
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1

mM EDTA, pH 7.4) with protease inhibitors.

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

In a 96-well plate, add in the following order:

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

A fixed concentration of radioligand (e.g., [¹²⁵I]-PrRP-20, typically at or below its K₋ value).

A range of concentrations of the unlabeled competitor ligand (e.g., PrRP-31).

For total binding wells, add buffer instead of competitor.

For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 1 µM

PrRP-20).

Initiate the binding reaction by adding the membrane preparation.

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-

soaked in a solution like polyethyleneimine to reduce non-specific binding.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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4. Data Analysis:

Subtract the non-specific binding from all other measurements to obtain specific binding.

Plot the specific binding as a percentage of the total specific binding against the logarithm of

the competitor concentration.

Fit the data to a one-site or two-site competition model using non-linear regression to

determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is

the concentration of the radioligand and K₋ is its dissociation constant.
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1. Membrane Preparation
(HEK293-GPR10 cells)

2. Binding Reaction Setup
(96-well plate)

Add Radioligand
([¹²⁵I]-PrRP-20)

Add Competitor Ligand
(Varying Concentrations)

Add Membranes

3. Incubation
(Reach Equilibrium)

4. Filtration
(Separate Bound from Free)

5. Scintillation Counting
(Measure Radioactivity)

6. Data Analysis
(Calculate IC₅₀ and Kᵢ)
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1. Cell Seeding
(HEK293-GPR10 in 96-well plate)

2. Dye Loading
(e.g., Fluo-4 AM)

3. Incubation
(Allow dye uptake)

4. Fluorescence Reading
(Establish Baseline)

5. Ligand Addition
(Varying Concentrations)

6. Real-time Signal Detection
(Measure Fluorescence Change)

During

7. Data Analysis
(Calculate EC₅₀)
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Gi Coupling Test Gs Coupling Test

1. Pre-incubate cells with IBMX

2. Add Forskolin + GPR10 Agonist

3. Incubate

4. Cell Lysis

1. Pre-incubate cells with IBMX

2. Add GPR10 Agonist

3. Incubate

5. cAMP Measurement
(e.g., HTRF, ELISA)

6. Data Analysis
(Compare to Controls)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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